molecular formula C14H9N3O5S B6131299 3-(benzyloxy)-4,6-dinitro-1,2-benzisothiazole

3-(benzyloxy)-4,6-dinitro-1,2-benzisothiazole

Cat. No.: B6131299
M. Wt: 331.31 g/mol
InChI Key: BAEFCAFOBAAYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-4,6-dinitro-1,2-benzisothiazole, also known as BNIT, is an organic compound that has been widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C14H9N3O5S and a molecular weight of 343.3 g/mol. BNIT has been studied for its potential as a fluorescent probe for detecting nitrogen dioxide and as a precursor for the synthesis of various organic compounds.

Scientific Research Applications

Synthetic Utilization in Polynitroaromatic Compounds

Research by Zlotin et al. (2000) highlights the synthetic utilization of polynitroaromatic compounds, including the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones and 4,6-dinitro-1,2-benzisothiazoles, from 2-benzylthio-4,6-dinitrobenzamides. This study demonstrates the cyclization of these compounds under specific conditions, leading to the formation of a variety of derivatives with potential applications in organic synthesis and materials science (Zlotin et al., 2000).

Reactions with Nucleophiles

Gakh et al. (2006) explored the reactions of 4,6-dinitro-1,2-benzisothiazoles with various nucleophiles, leading to products that substitute one or two nitro groups or undergo heterocyclic S-N bond cleavage. This study offers insights into the reactivity patterns of these compounds and their potential in synthesizing biologically active benzisothiazol-3(2H)-ones (Gakh et al., 2006).

Use in Oligonucleotide Synthesis

Devine and Reese (1986) investigated the use of 4,6-dinitro-1,2-benzisothiazoles in oligonucleotide synthesis. They identified these compounds as reactive condensing agents in the phosphotriester approach, which is crucial for the development of synthetic methods in molecular biology (Devine & Reese, 1986).

Phytotoxic Activities

Miyamoto et al. (2003) focused on the phytotoxic activities of isothiazole derivatives. They synthesized a series of compounds and tested their inhibitory effects on various biological parameters, offering potential applications in the field of agrochemicals and plant biology (Miyamoto et al., 2003).

Applications in Heterocyclic Chemistry

A publication by Davis (1985) reviewed the chemistry of benzisothiazoles, discussing their formation, properties, and various applications, including their potential in medicinal chemistry and as auxin-like, analgesic, antithrombogenic, fungicidal, anti-inflammatory, and diuretic agents (Davis, 1985).

Biological Properties in Medicinal Chemistry

Vitali et al. (1982) studied the biological properties of 3-benzyl-1,2-benzisothiazole compounds. Their research indicated that these compounds possess spasmolytic activities, which could be useful in the development of new pharmaceuticals (Vitali et al., 1982).

Properties

IUPAC Name

4,6-dinitro-3-phenylmethoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c18-16(19)10-6-11(17(20)21)13-12(7-10)23-15-14(13)22-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEFCAFOBAAYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC3=CC(=CC(=C32)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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